Tetrabutylammonium heptadecafluorooctanesulfonate
Overview
Description
It is also referred to as heptadecafluorooctanesulfonic acid tetrabutylammonium salt or perfluorooctanesulfonic acid tetrabutylammonium salt . This compound is characterized by its high molecular weight and the presence of both tetrabutylammonium and perfluorooctanesulfonate groups, making it a valuable ionic liquid .
Mechanism of Action
Target of Action
It’s known to be used as a model ionic liquid .
Mode of Action
Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .
Result of Action
Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
The synthesis of tetrabutylammonium heptadecafluorooctanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with heptadecafluorooctanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Chemical Reactions Analysis
Tetrabutylammonium heptadecafluorooctanesulfonate can undergo various chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include strong acids and bases, as well as other ionic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of the tetrabutylammonium or perfluorooctanesulfonate groups .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a model ionic liquid for the possible replacement of perfluorocarbons in oxygen therapeutics . Additionally, it serves as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces . Its unique properties make it valuable for various industrial applications, including the development of advanced materials and coatings .
Comparison with Similar Compounds
Tetrabutylammonium heptadecafluorooctanesulfonate can be compared with other similar compounds, such as tetrabutylammonium nonafluorobutanesulfonate and heptadecafluorooctanesulfonic acid potassium salt . These compounds share similar ionic properties but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its combination of tetrabutylammonium and perfluorooctanesulfonate groups, which provide distinct advantages in certain applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOQTHSUZGSHGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584995 | |
Record name | Tetrabutylammonium perfluorooctanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-33-7 | |
Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium perfluorooctanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?
A1: The paper highlights that this compound, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.
Q2: Were any alternative materials compared to this compound for gas separation membranes?
A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.
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